Methane, tetrakis(methylthio)-

Description

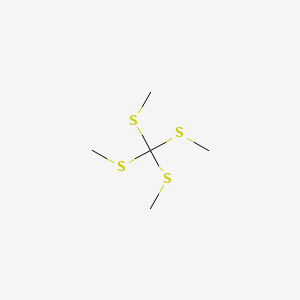

Methane, tetrakis(methylthio)- (CAS 6156-25-8) is a sulfur-rich organosulfur compound with the molecular formula C5H12S4 and a molecular weight of 200.409 g/mol. Its structure consists of a central methane carbon bonded to four methylthio (–SCH3) groups, forming a symmetrical tetrahedral geometry. The compound is characterized by phase transition data, including a melting point and associated thermodynamic parameters such as enthalpy of fusion (ΔfusH) and entropy of fusion (ΔfusS), which are critical for understanding its thermal behavior in materials science applications .

The IUPAC InChIKey (VIKWCIAIVDLETK-UHFFFAOYSA-N) confirms its structural uniqueness, distinguishing it from other tetrakis-substituted methane derivatives.

Properties

CAS No. |

6156-25-8 |

|---|---|

Molecular Formula |

C5H12S4 |

Molecular Weight |

200.4 g/mol |

IUPAC Name |

tetrakis(methylsulfanyl)methane |

InChI |

InChI=1S/C5H12S4/c1-6-5(7-2,8-3)9-4/h1-4H3 |

InChI Key |

VIKWCIAIVDLETK-UHFFFAOYSA-N |

Canonical SMILES |

CSC(SC)(SC)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methane, tetrakis(methylthio)- can be synthesized through the reaction of carbon tetrachloride with sodium methylthiolate. The reaction typically occurs in a polar solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at low temperatures (around -78°C) to ensure the stability of the intermediates .

Industrial Production Methods: The scalability of the process would depend on optimizing reaction conditions and ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methane, tetrakis(methylthio)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Substitution: The methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Substitution: Compounds with different functional groups replacing the methylthio groups.

Scientific Research Applications

Methane, tetrakis(methylthio)- has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of methane, tetrakis(methylthio)- involves its interaction with various molecular targets. The compound can undergo oxidation and substitution reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes in cellular processes, such as enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Tetrakis-Substituted Methane Derivatives

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Selected Tetrakis-Substituted Methane Compounds

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Functional Features |

|---|---|---|---|---|

| Methane, tetrakis(methylthio)- | C5H12S4 | –SCH3 | 200.409 | High sulfur content; symmetrical structure |

| Tetrakis(4-ethynylphenyl)methane | C29H20 | –C≡C–C6H4 | 368.48 | Ethynylphenyl arms; π-conjugated system |

| Tetrakis(2-propynyloxymethyl)methane | C17H20O4 | –OCH2C≡CH | 288.343 | Propynyloxy groups; potential for crosslinking |

| Tetrakis(4-nitrophenyl)methane | C25H20N4O8 | –NO2-C6H4 | 516.45 | Electron-withdrawing nitro groups; high polarity |

Key Observations :

- Tetrakis(4-ethynylphenyl)methane features extended π-conjugation, enabling applications in conductive materials and crystal engineering. However, its synthesis is challenging due to instability during deprotection of ethyne groups .

- Tetrakis(2-propynyloxymethyl)methane contains reactive terminal alkynes, making it suitable for click chemistry or polymerization reactions .

Physical and Thermodynamic Properties

Table 2: Thermodynamic Data Comparison

Key Observations :

- The sulfur substituents in methane, tetrakis(methylthio)- likely contribute to moderate thermal stability, contrasting with the instability of ethynyl-substituted analogs .

- Nitro-substituted derivatives exhibit exceptional thermal resilience, attributed to strong intramolecular interactions and electron-withdrawing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.